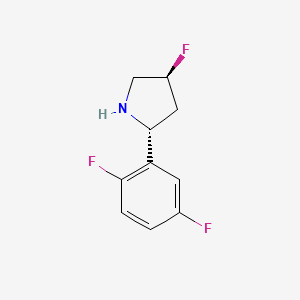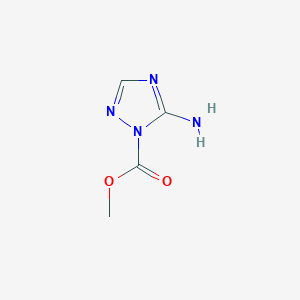
2-Isopropyl-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound is characterized by the presence of an isopropyl group at the 2-position and a methoxy group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methoxypyrimidine typically involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system. This reaction is carried out in a continuous flow multi-stage reactor under controlled conditions to ensure high yields and minimize unwanted by-products .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The continuous flow multi-stage reactor is particularly advantageous for industrial applications due to its efficiency and ability to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution: The methoxy group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Reagents such as tert-butyl N-(3-aminophenyl) carbamate can be used for substitution reactions.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropyl-4-methoxypyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in biological processes. For example, they can inhibit the activity of DNA topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to the disruption of DNA synthesis and cell division, making pyrimidine derivatives potential candidates for anticancer therapies .
Comparison with Similar Compounds
2-Isopropyl-4-methyl-6-hydroxypyrimidine: Similar in structure but with a hydroxyl group at the 6-position instead of a methoxy group.
2-Isopropyl-6-methylpyrimidin-4(3H)-one: Similar in structure but with a methyl group at the 6-position and a ketone group at the 4-position.
Uniqueness: 2-Isopropyl-4-methoxypyrimidine is unique due to the presence of both an isopropyl group and a methoxy group on the pyrimidine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methoxy-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-9-5-4-7(10-8)11-3/h4-6H,1-3H3 |
InChI Key |
LEBXSRJXGRZVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

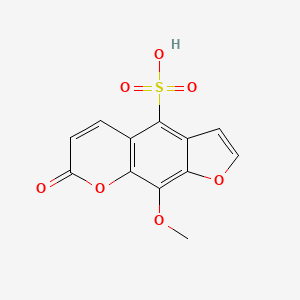
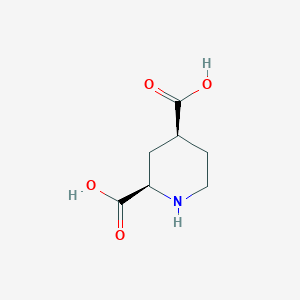
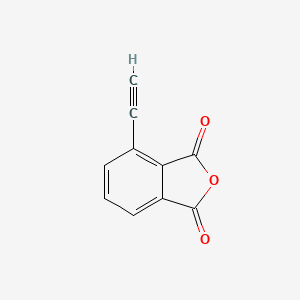
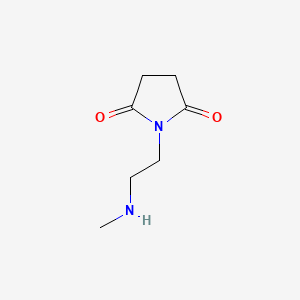
![1-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11767855.png)
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
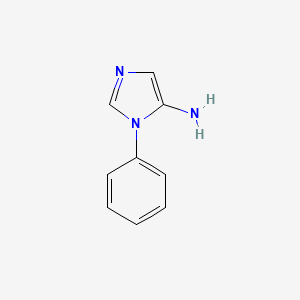
![(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)
